![molecular formula C33H44O6 B12389098 [(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[113002,407,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate is a complex organic molecule with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate typically involves multiple steps, starting from simpler organic precursors. The key steps include the formation of the tetracyclic core, introduction of the functional groups, and final esterification with (E)-3-phenylprop-2-enoic acid. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound [(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the oxo group can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its multiple chiral centers and functional groups provide a rich platform for exploring structure-activity relationships.
Medicine
In medicine, this compound may have potential therapeutic applications due to its unique structure. Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of high-value chemicals and materials. Its complex structure and reactivity make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of [(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique tetracyclic structure may also play a role in its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S,4R,6S,7R,9R,10S,11S,12S,13R,14S)-2,4,6,9,11,14-Hexahydroxy-7-(hydroxymethyl)-11-isopropyl-3,10-dimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadec-12-yl 1H-pyrrole-2-carboxylate
- (1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15R)-2,5,7,9,11-Pentaacetoxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadec-10-yl benzoate
Uniqueness
The uniqueness of [(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate lies in its specific combination of functional groups and tetracyclic structure. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C33H44O6 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H44O6/c1-21-18-33(38-24(35)15-14-22-12-10-9-11-13-22)26(37)23(20-34)19-29(5)27(2,3)28(29,4)16-17-30(6)32(8,39-30)31(33,7)25(21)36/h9-15,19,21,25,34,36H,16-18,20H2,1-8H3/b15-14+,23-19+/t21-,25-,28+,29-,30+,31+,32-,33-/m0/s1 |
InChI Key |
GBVSCTNMGYWMDZ-VSHRQHDUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2(C(=O)/C(=C/[C@@]3([C@@](C3(C)C)(CC[C@@]4([C@@]([C@]2([C@H]1O)C)(O4)C)C)C)C)/CO)OC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1CC2(C(=O)C(=CC3(C(C3(CCC4(C(C2(C1O)C)(O4)C)C)C)(C)C)C)CO)OC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


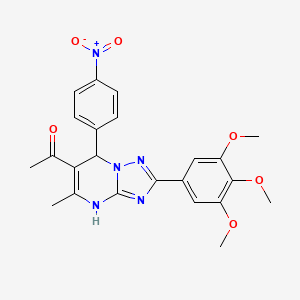
![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
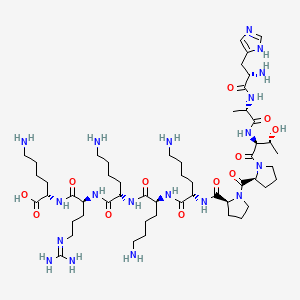

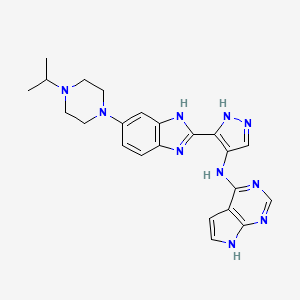
![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)

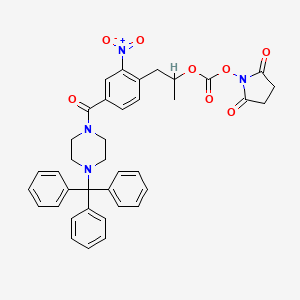

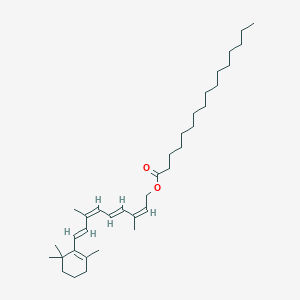
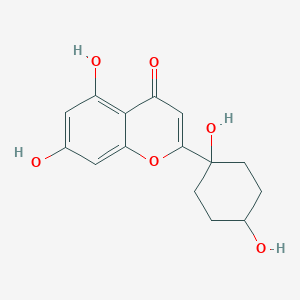
![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
